molecular formula C11H11FO2 B1591919 (+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran CAS No. 793669-26-8

(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran

Cat. No. B1591919
CAS RN: 793669-26-8
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-QWRGUYRKSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be a multi-step process. The starting material is JH III, which is modified to introduce the epoxide group. The reaction involves the use of various reagents and solvents, and the final product is purified using chromatography techniques.


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes an oxiranyl group, which is a three-membered ring containing an oxygen atom . The compound also contains a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with the CN radical in interstellar conditions . The main reaction pathway is the H-extraction, leading to 2-oxiranyl radical and HCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure. For example, the presence of the oxiranyl group can affect its reactivity . The compound also has unique thermal stability due to its structure .

Scientific Research Applications

Synthesis Techniques

  • Convenient Synthesis Methods : A study by Yu et al. (2005) focused on synthesizing compounds related to “(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran” for their use as precursors in more complex chemical syntheses. These compounds have shown potential in various pharmacological applications, like β-blockade and anticonvulsant activities (Yu et al., 2005).

  • Photolabile Protecting Groups : Research by Piloto et al. (2006) explored the use of benzopyran derivatives as photolabile protecting groups for amino acids. This application is vital in the field of photochemistry and is used for the controlled release of active agents (Piloto et al., 2006).

Medical and Biological Applications

  • NIR Fluorescent Probes : Yang et al. (2019) developed a thiol-chromene "click" reaction-based probe using chromene, a structure related to benzopyran. This probe is used for visualizing thiol flux in physiological and pathological processes in living cells and mice, indicating its importance in medical diagnostics (Yang et al., 2019).

  • Aldose Reductase Inhibitory Activity : The work of Unno et al. (1995) discusses the synthesis of compounds related to “(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran” for inhibiting aldose reductase, an enzyme involved in diabetic complications. This highlights its potential in treating diabetes-related issues (Unno et al., 1995).

Photophysical and Material Science Applications

  • Photocleavage Studies : Fonseca et al. (2007) investigated the photolysis stability of benzopyran derivatives linked to amino acids. Such studies are fundamental in understanding the behavior of these compounds under various light conditions, which is crucial in material science and photonics (Fonseca et al., 2007).

  • Fluorescent Chemosensors : Research by Sali et al. (2006) developed a fluorescent chemosensor based on benzopyran derivatives for detecting metal cations and protons. This application is significant in environmental monitoring and chemical sensing (Sali et al., 2006).

Mechanism of Action

The compound works by binding to the juvenile hormone receptor in insects, which regulates gene expression and plays a crucial role in insect development and reproduction . By binding to the receptor, it disrupts the normal function of the juvenile hormone pathway, leading to developmental abnormalities and ultimately death in the target insects .

properties

IUPAC Name

(2S)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036141
Record name (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran

CAS RN

793669-26-8, 197706-51-7, 129050-23-3, 876514-31-7
Record name rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran
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Record name (2S)-6-Fluoro-3,4-dihydro-2-[(2R)-2-oxiranyl]-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (+)-(S,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Reactant of Route 2
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Reactant of Route 3
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Reactant of Route 4
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Reactant of Route 5
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Reactant of Route 6
(+)-(S,S)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran

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